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Compound of Interest

Compound Name: Tricyclohexyltin hydride

Cat. No.: B8638210

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Barton-McCombie deoxygenation of
secondary alcohols using tricyclohexyltin hydride. This radical-mediated reaction is a
powerful tool for the selective removal of hydroxyl groups in complex molecules, a crucial
transformation in natural product synthesis and medicinal chemistry.[1][2][3]

The protocol is divided into two key stages: the formation of an S-methyl xanthate derivative
from the parent alcohol and the subsequent deoxygenation using tricyclohexyltin hydride
and a radical initiator. While tributyltin hydride is more commonly cited in the literature,
tricyclohexyltin hydride can be employed as an alternative hydrogen source.[3][4] This
document provides a representative protocol adapted from established procedures.

Data Presentation

The efficiency of the Barton-McCombie deoxygenation is influenced by the substrate, reaction
conditions, and the nature of the tin hydride. The following tables summarize typical reaction
parameters and expected outcomes based on analogous reactions with trialkyltin hydrides.

Table 1: General Reaction Conditions for S-Methyl Xanthate Formation
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Parameter Value Notes
Substrate Secondary Alcohol 1.0 equiv
Base Sodium Hydride (NaH) 1.2 - 1.5 equiv
Anhydrous Tetrahydrofuran Sufficient to dissolve the
Solvent
(THF) substrate
Thionating Agent Carbon Disulfide (CS2) 2.0 - 5.0 equiv
Alkylating Agent Methyl lodide (Mel) 1.5 - 5.0 equiv
Initial deprotonation at 0°C is
Temperature 0 °C to room temperature
common.
Reaction Time 1-24 hours Monitored by TLC.
Typical Yield 80 - 95% Substrate dependent.

Table 2: General Reaction Conditions for Deoxygenation with Tin Hydride

Parameter Value Notes
Substrate S-Methyl Xanthate 1.0 equiv
Radical Initiator Azobisisobutyronitrile (AIBN) 0.1 - 0.2 equiv
Hydrogen Donor Tricyclohexyltin Hydride ((c- 11- 1.5 equiv

CeH11)3SnH)

Anhydrous Toluene or

Solvent Reflux conditions
Benzene

Dependent on the solvent's
Temperature 80 -110°C N ]

boiling point.[1]
Reaction Time 2 - 6 hours Monitored by TLC.

) ] Substrate and conditions

Typical Yield 70 - 90%

dependent.
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Experimental Protocols

Protocol 1: Synthesis of an S-Methyl Xanthate from a Secondary Alcohol

This protocol details the conversion of a secondary alcohol to its corresponding S-methyl
xanthate derivative.

Materials:

e Secondary alcohol

e Anhydrous Tetrahydrofuran (THF)

e Sodium hydride (NaH), 60% dispersion in mineral oll

e Carbon disulfide (CS2)

o Methyl iodide (Mel)

o Saturated aqueous ammonium chloride (NH4ClI) solution
o Ethyl acetate (EtOAC)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere
techniques.

Procedure:

¢ To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
the secondary alcohol (1.0 equiv) and dissolve it in anhydrous THF.

e Cool the solution to 0 °C using an ice bath.

o Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the
mixture to stir at 0 °C for 30 minutes.
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e Add carbon disulfide (2.0 equiv) dropwise at 0 °C. The reaction mixture will typically turn
yellow.

» Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

o Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at room temperature and
continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer
Chromatography (TLC).

o Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
o Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
» Combine the organic layers, wash with brine, dry over anhydrous Naz2SOa, and filter.

o Concentrate the filtrate under reduced pressure to obtain the crude S-methyl xanthate, which
can be purified by flash column chromatography on silica gel.

Protocol 2: Barton-McCombie Deoxygenation using Tricyclohexyltin Hydride

This protocol describes the deoxygenation of the S-methyl xanthate to the corresponding
alkane.

Materials:

e S-Methyl xanthate

e Anhydrous toluene

o Tricyclohexyltin hydride ((c-CeH11)3SnH)

» Azobisisobutyronitrile (AIBN)

o Saturated aqueous potassium fluoride (KF) solution
e Dichloromethane (DCM) or Diethyl ether

o Celite®
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» Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and standard
glassware for inert atmosphere techniques.

Procedure:

To a flame-dried round-bottom flask equipped with a reflux condenser under an inert
atmosphere, dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene.

Add tricyclohexyltin hydride (1.2 equiv) and AIBN (0.2 equiv) to the solution.

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6
hours. Monitor the progress of the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane or diethyl ether.

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous
solution of KF for at least 1 hour. A white precipitate of tricyclohexyltin fluoride will form.

Filter the mixture through a pad of Celite® to remove the precipitate, washing the filter cake
with the organic solvent.

Wash the filtrate with water and brine, then dry over anhydrous Na2SOa, and filter.
Concentrate the filtrate under reduced pressure to yield the crude deoxygenated product.

Purify the crude product by flash column chromatography on silica gel to obtain the pure
alkane.

Mandatory Visualization

Secondary Xanthate Formation S-Methyl Xanthate Deoxygenation Crude Product Deoxygenated ] Workup & Purification
Alcohol (R-OH) (NaH, CS2, Mel) (R-OC(S)SMe) ((c-CsH11)3SnH, AIBN) Product (R-H) Purified Produc (KF, Chromatography)
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Click to download full resolution via product page

Caption: Experimental workflow for the Barton-McCombie deoxygenation.

Propagation Cycle

R-OC(S)SMe (c-CeH11)3SnH

i (c-CeH11)3Sne
\

R-OC(S#)(Sn(c-CsHi1)3)SMe

Fragmentation
Initiation
AIBN (c-CeH11)3SnSC(0)SMe
A (Heat) (c-CeéH11)3SnH
A4
2R+ N2

/
/
/

+ (c-CeH11)3SnH /'/re enerates
_RH L/~ 1eg

3

Click to download full resolution via product page

Caption: Radical mechanism of the Barton-McCombie deoxygenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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